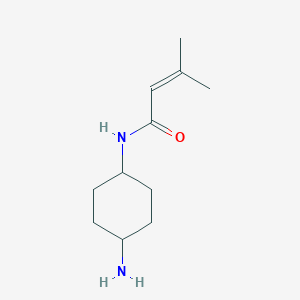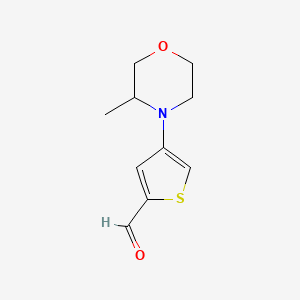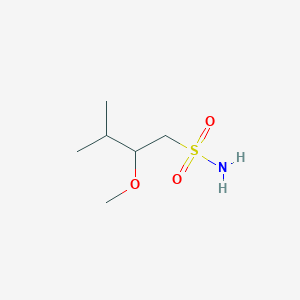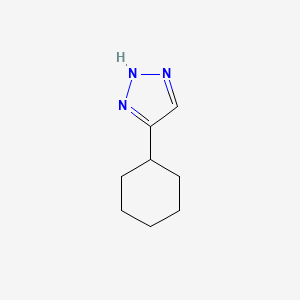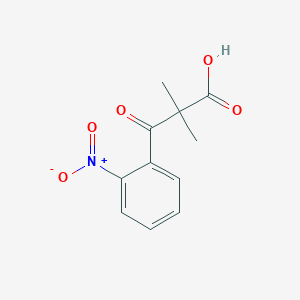
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid is an organic compound with a complex structure that includes a nitrophenyl group and a dimethyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid typically involves the nitration of a suitable precursor, followed by a series of reactions to introduce the dimethyl and oxo groups One common method involves the nitration of 2-methylbenzoic acid, followed by a Friedel-Crafts acylation to introduce the oxo group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: The major product is 2,2-Dimethyl-3-(2-aminophenyl)-3-oxopropanoic acid.
Reduction: The major product is 2,2-Dimethyl-3-(2-nitrophenyl)-3-hydroxypropanoic acid.
Substitution: The major products depend on the substituent introduced, such as 2,2-Dimethyl-3-(2-methoxyphenyl)-3-oxopropanoic acid.
科学的研究の応用
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxo group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The dimethyl groups contribute to the compound’s hydrophobicity and influence its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-3-(2-aminophenyl)-3-oxopropanoic acid
- 2,2-Dimethyl-3-(2-methoxyphenyl)-3-oxopropanoic acid
- 2,2-Dimethyl-3-(2-hydroxyphenyl)-3-oxopropanoic acid
Uniqueness
2,2-Dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the dimethyl and oxo groups creates a compound with unique properties that are not found in its analogs.
特性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
2,2-dimethyl-3-(2-nitrophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-5-3-4-6-8(7)12(16)17/h3-6H,1-2H3,(H,14,15) |
InChIキー |
LWPZLJAUFQGNGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


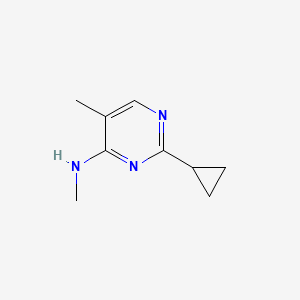
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
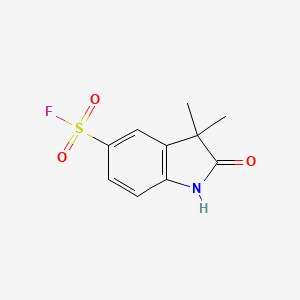
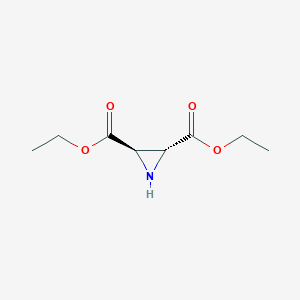
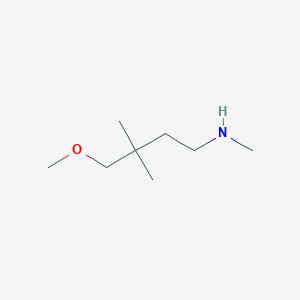
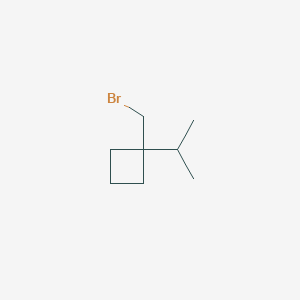

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
